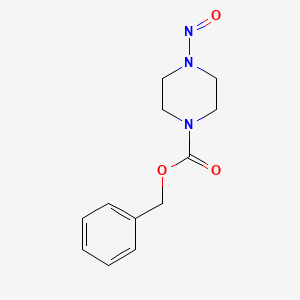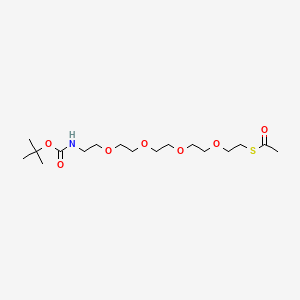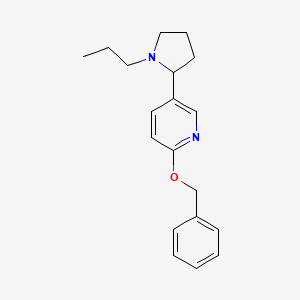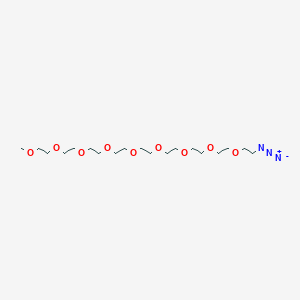
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride is a coordination compound that features a ruthenium center coordinated to two pyrazine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride typically involves the reaction of ruthenium precursors with pyrazine ligands under controlled conditions. One common method involves the use of ruthenium trichloride as the starting material, which is reacted with pyrazine in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazin-2-ylpyrazine;ruthenium;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, which may alter its electronic and photophysical properties.
Reduction: Reduction reactions can convert the ruthenium center to lower oxidation states, affecting its reactivity and coordination environment.
Substitution: Ligand substitution reactions can occur, where the pyrazine ligands are replaced by other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands such as bipyridine or phenanthroline, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For
Properties
Molecular Formula |
C8H9Cl2N4Ru |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
pyrazine;2H-pyrazin-2-ide;ruthenium(1+);dihydrochloride |
InChI |
InChI=1S/C4H4N2.C4H3N2.2ClH.Ru/c2*1-2-6-4-3-5-1;;;/h1-4H;1-3H;2*1H;/q;-1;;;+1 |
InChI Key |
AMQBLPHCEUYUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=N1.C1=CN=[C-]C=N1.Cl.Cl.[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825558.png)
![1-[(1S,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B11825576.png)





![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)





![(1'R,2S,8'aR)-1'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,2'-indolizine]](/img/structure/B11825638.png)
